3-Bromo-4-fluoro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination, fluorination, and iodination of pyridine. For example, 3-Bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further iodination to yield this compound.
Industrial Production Methods
Industrial production methods for fluoropyridine compounds often involve optimized reaction conditions to achieve high yields and purity. For instance, the use of anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions can facilitate the fluorination and bromination steps . These methods are designed to be scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the iodine substituent.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: Contains an additional chlorine substituent.
3-Bromo-2-fluoro-4-iodopyridine: Similar but with different positions of the substituents.
Uniqueness
3-Bromo-4-fluoro-2-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine substituents on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it highly valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C5H2BrFIN |
---|---|
Molecular Weight |
301.88 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
InChI Key |
NKFSYYFKPQQOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.